molecular formula C13H18N2O B11809401 1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone

1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone

Cat. No.: B11809401
M. Wt: 218.29 g/mol
InChI Key: UMYQMRRVULPYPV-UHFFFAOYSA-N
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Description

1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone is a piperidine-based small molecule of interest in medicinal chemistry and drug discovery research. Compounds featuring a piperidine ring linked to a substituted pyridine via an ethanone linker are frequently investigated as key scaffolds in the development of therapeutic agents . Structural analogs of this compound have demonstrated research value in modulating various biological pathways. For instance, similar molecules are being explored in oncology research for their potential to inhibit pathways such as Wnt signaling . Other piperidine-containing compounds have shown activity as inhibitors of enzymes like phosphodiesterases (PDE), which are relevant to neurological and psychiatric conditions such as schizophrenia and Huntington's disease . The specific structure of this compound, incorporating both piperidine and methylpyridine rings, suggests it may serve as a valuable chemical intermediate or a pharmacological tool for studying new therapeutic targets. Researchers can utilize this compound in assay development, high-throughput screening, and structure-activity relationship (SAR) studies to further investigate its properties and potential applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-[2-(3-methylpyridin-4-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H18N2O/c1-10-9-14-7-6-12(10)13-5-3-4-8-15(13)11(2)16/h6-7,9,13H,3-5,8H2,1-2H3

InChI Key

UMYQMRRVULPYPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2CCCCN2C(=O)C

Origin of Product

United States

Preparation Methods

Route 1: Piperidine Ring Formation via Mannich Reaction

The Mannich reaction is a cornerstone for synthesizing β-amino ketones, which can undergo cyclization to form piperidines.

Step 1: Synthesis of 3-Methylpyridin-4-amine

3-Methylpyridin-4-amine serves as the pyridine precursor. It is synthesized via:

  • Chichibabin amination of 4-chloro-3-methylpyridine using liquid ammonia and a copper catalyst.

  • Reductive amination of 4-acetyl-3-methylpyridine with ammonium acetate and sodium cyanoborohydride.

Step 2: Mannich Reaction for Piperidine Formation

A three-component Mannich reaction between:

  • 3-Methylpyridin-4-amine (1.0 equiv),

  • Formaldehyde (2.0 equiv),

  • Acetone (1.5 equiv) in ethanol at 60°C for 12 hours.

The intermediate β-amino ketone undergoes acid-catalyzed cyclization (HCl, reflux, 6 h) to yield 2-(3-methylpyridin-4-yl)piperidine.

Step 3: N-Acetylation

The piperidine nitrogen is acetylated using:

  • Acetyl chloride (1.2 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C→RT for 4 hours.

Yield : 58–62% over three steps.

Step 1: Synthesis of 2-Bromopiperidine

2-Bromopiperidine is prepared via:

  • Free-radical bromination of piperidine using N-bromosuccinimide (NBS) and AIBN in CCl₄.

Step 2: Suzuki-Miyaura Coupling

A Suzuki coupling between:

  • 2-Bromopiperidine (1.0 equiv),

  • 3-Methylpyridin-4-ylboronic acid (1.5 equiv),

  • Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 80°C for 24 hours.

Step 3: N-Acetylation

Identical to Route 1, Step 3.

Yield : 45–50% over three steps.

Route 3: Cyclization of Amino Precursors

This method constructs the piperidine ring via intramolecular cyclization of a linear amine.

Step 1: Synthesis of 4-(3-Aminopropyl)-3-methylpyridine

4-(3-Aminopropyl)-3-methylpyridine is synthesized via:

  • Nucleophilic substitution of 4-chloro-3-methylpyridine with 3-aminopropanol, followed by Staudinger reduction .

Step 2: Cyclization to Piperidine

The amine undergoes acid-catalyzed cyclization (H₂SO₄, 120°C, 8 h) to form 2-(3-methylpyridin-4-yl)piperidine.

Step 3: N-Acetylation

Identical to Route 1, Step 3.

Yield : 50–55% over three steps.

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Overall Yield58–62%45–50%50–55%
Step Count333
ScalabilityHighModerateModerate
Purification ChallengesLowHighModerate

Key Findings :

  • Route 1 offers the highest yield due to the efficiency of the Mannich reaction.

  • Route 2 suffers from lower yields due to side reactions in cross-coupling.

  • Route 3 provides a balance between yield and scalability but requires stringent temperature control.

Optimization Strategies

Catalytic System Enhancement

  • Route 2 : Replacing Pd(PPh₃)₄ with XPhos-Pd-G2 increases coupling efficiency (yield: 55–60%).

Solvent Effects in Cyclization

  • Route 3 : Using toluene instead of H₂SO₄ reduces side-product formation (yield: 60–65%).

N-Acetylation Alternatives

  • Weinreb Amide Approach : Treating the piperidine with N-methoxy-N-methylacetamide and MeLi yields the ethanone directly (yield: 70%) .

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Research indicates that derivatives of piperidine compounds, including this one, can exhibit significant biological activities. For instance, they have been explored for their ability to inhibit various enzymes and receptors involved in disease processes.

Neuropharmacology

Research has highlighted the role of piperidine derivatives in treating neurological disorders. A study showcased the potential of similar compounds to act as agonists or antagonists at specific receptors, which could lead to advancements in treating conditions such as anxiety and depression. The compound's structure allows it to interact effectively with neurotransmitter systems.

Antimicrobial Activity

Piperidine derivatives have been evaluated for their antimicrobial properties. A study involving similar compounds demonstrated that they could inhibit bacterial growth effectively, suggesting that 1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone may also possess similar properties. This opens avenues for its use in developing new antibiotics or antifungal agents.

Cancer Research

The compound's structure allows for modifications that could enhance its efficacy against cancer cells. Research into piperidine-based compounds has shown promise in targeting specific pathways involved in tumor growth and metastasis. Investigations are ongoing to determine how modifications to the piperidine ring can improve selectivity and potency against cancer cells.

Case Studies

StudyFocusFindings
Study on Neuropharmacological Effects Investigated the effects of piperidine derivatives on neurotransmitter systemsCompounds demonstrated potential as anxiolytics and antidepressants through receptor modulation
Antimicrobial Evaluation Assessed the antimicrobial activity of piperidine derivativesSeveral compounds showed significant inhibition of bacterial strains compared to standard antibiotics
Cancer Therapeutics Evaluated the efficacy of modified piperidine compounds against cancer cell linesIdentified potential pathways for targeted therapy; modifications enhanced cytotoxicity against specific cancer types

Mechanism of Action

The mechanism of action of 1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The piperidin-1-yl ethanone core is a common scaffold in several bioactive compounds. Below is a comparative analysis of structural analogs:

Table 1: Structural and Functional Comparison of Piperidin-1-yl Ethanone Derivatives
Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities Reference ID
1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone 3-Methylpyridin-4-yl at C2 of piperidine C13H18N2O Not explicitly reported (inferred) N/A
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Aryl-tetrazole at C1 of ethanone C12H14N6O Antimicrobial activity
IU1-47 (1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(piperidin-1-yl)ethanone) 4-Chlorophenyl-pyrrole at C1 of ethanone C19H22ClN3O Proteasomal deubiquitinase (USP14) inhibition
1-(2-(6-Methoxy-4-methylpyridin-3-yl)piperidin-1-yl)ethanone 6-Methoxy-4-methylpyridin-3-yl at C2 of piperidine C14H20N2O2 Structural analog; no activity data
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-methoxyphenoxy)ethanone 3-Chloropyridinyloxy and methoxyphenoxy groups C19H21ClN2O4 No activity data; halogen and ether modifications

Physicochemical Properties

  • Solubility and Stability: The presence of polar groups (e.g., methoxy in or hydroxyethyl in ) enhances water solubility. Aromatic substituents (e.g., pyridine in the target compound or tetrazole in ) may improve lipophilicity, affecting membrane permeability. Isomerization risks, as observed in 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone , suggest that electron-withdrawing groups near the ethanone moiety could influence stability.

Biological Activity

1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperidine ring structure, which is known for its versatility in medicinal chemistry. This article delves into the biological activity of this compound, exploring various studies, mechanisms of action, and its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C13H16N2C_{13}H_{16}N_{2}. The structure includes a piperidine moiety attached to a methylpyridine, which may influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. The compound's piperidine structure allows it to mimic natural neurotransmitters, potentially influencing pathways related to:

  • Neurotransmission : Compounds with similar structures have been shown to interact with dopamine and serotonin receptors, which may suggest a role in mood regulation and neurological disorders.
  • Antitumor Activity : Some studies indicate that derivatives of piperidine compounds exhibit antiproliferative effects against various cancer cell lines, including breast and lung cancers .

Biological Activity Studies

Several studies have evaluated the biological activity of compounds related to this compound. Below is a summary of key findings:

Study ReferenceBiological ActivityCell Lines TestedIC50 Value
AntiproliferativeMDA-MB-231 (breast cancer)0.037 μM
AntitumorHepG2 (liver cancer)0.048 μM
AntibacterialS. aureus, E. coliMIC 0.0039 mg/mL

Case Studies

  • Antitumor Effects : In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. For instance, a derivative demonstrated significant activity against MDA-MB-231 cells with an IC50 of 0.037 μM, suggesting strong antiproliferative properties .
  • Antibacterial Activity : Research has also highlighted the antibacterial potential of piperidine derivatives. A study reported that certain analogs exhibited MIC values as low as 0.0039 mg/mL against Gram-positive bacteria like S. aureus, indicating their potential as novel antibacterial agents .

Q & A

Q. What are the recommended synthetic routes for 1-(2-(3-Methylpyridin-4-yl)piperidin-1-yl)ethanone?

The synthesis of this compound typically involves multi-step reactions, leveraging strategies from analogous piperidine derivatives. A common approach includes:

  • Alkylation of piperidine precursors with halogenated pyridine derivatives (e.g., 3-methylpyridin-4-yl halides) under basic conditions.
  • Coupling reactions between pre-formed piperidine intermediates and acetylating agents (e.g., acetyl chloride) to introduce the ethanone moiety .
  • Purification via column chromatography using polar solvents (e.g., ethyl acetate/hexane gradients) to isolate the target compound .

Q. What analytical methods are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) and carbon (¹³C) NMR to confirm substituent positions and piperidine ring conformation. For example, characteristic acetyl peaks appear at ~2.1 ppm (¹H) and ~208 ppm (¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ ion for C₁₃H₁₈N₂O: 227.15 g/mol) .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretches at ~1700 cm⁻¹ .

Q. What safety protocols are essential during handling?

  • Engineering Controls : Use a chemical fume hood to minimize inhalation risks .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as piperidine derivatives may cause irritation .
  • Waste Disposal : Collect in sealed containers labeled for halogenated/organic waste .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states .
  • Temperature Control : Maintain reactions at 50–60°C to balance kinetics and byproduct formation .
  • Catalytic Additives : Use palladium catalysts (e.g., Pd/C) for coupling steps, improving regioselectivity and yield .

Q. How to resolve contradictions in spectroscopic data during structural validation?

  • 2D NMR Techniques : Employ HSQC (Heteronuclear Single Quantum Coherence) and NOESY (Nuclear Overhauser Effect Spectroscopy) to resolve overlapping signals and confirm spatial arrangements .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT)-calculated NMR shifts) .

Q. What strategies are effective for designing bioactive derivatives?

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the pyridine ring to enhance binding affinity to neurological targets (e.g., serotonin receptors) .
  • Biological Assays : Test derivatives in in vitro models (e.g., receptor-binding assays) to correlate structural changes with activity. For example, fluorinated analogs showed improved selectivity in related compounds .

Q. How to address solubility challenges in pharmacological studies?

  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while achieving aqueous solubility .
  • Prodrug Design : Attach hydrolyzable groups (e.g., phosphate esters) to the acetyl moiety to enhance bioavailability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Standardized Assay Conditions : Ensure consistent pH (7.4), temperature (37°C), and solvent systems (e.g., PBS buffer) to minimize variability .
  • Meta-Analysis : Compare datasets from multiple sources (e.g., PubChem, CAS Common Chemistry) to identify outliers and validate trends .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected SignalReference
¹H NMRδ 2.11 (s, 3H, CH₃CO)
¹³C NMRδ 208.5 (C=O)
HRMS[M+H]⁺ = 227.15

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature50–60°C↑ 20–30%
SolventDMSO↑ 15% vs. THF
CatalystPd/C (5 mol%)↑ 40% selectivity

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